1-(3-bromopropyl)-3-[(4-oxo-3H-phthalazin-1-yl)methyl]urea is a chemical compound characterized by its unique molecular structure and potential applications in medicinal chemistry. This compound is notable for its bromopropyl and phthalazin moieties, which contribute to its biological activity. It is classified as a substituted urea derivative, which often plays a role in various therapeutic areas, including anti-cancer and anti-inflammatory applications.
The compound can be synthesized through specific chemical reactions involving 3-bromopropylamine and 4-oxo-3H-phthalazin-1-ylmethyl isocyanate. The synthesis typically occurs in organic solvents under controlled conditions to ensure high yield and purity.
1-(3-bromopropyl)-3-[(4-oxo-3H-phthalazin-1-yl)methyl]urea falls under the category of pharmaceutical intermediates and organic compounds. Its structural components suggest potential use in drug development, particularly in the area of enzyme inhibition and receptor modulation.
The synthesis of 1-(3-bromopropyl)-3-[(4-oxo-3H-phthalazin-1-yl)methyl]urea generally involves the following steps:
The reaction typically proceeds via nucleophilic substitution where the amine group of 3-bromopropylamine attacks the isocyanate group, leading to the formation of the urea linkage. The process may also involve purification steps such as recrystallization or chromatography to isolate the final product with high purity.
The molecular structure of 1-(3-bromopropyl)-3-[(4-oxo-3H-phthalazin-1-yl)methyl]urea can be represented by its molecular formula . The compound features:
Property | Value |
---|---|
CAS Number | 899952-57-9 |
Molecular Weight | 339.193 g/mol |
IUPAC Name | 1-(3-bromopropyl)-3-[(4-oxo-3H-phthalazin-1-yl)methyl]urea |
InChI Key | GQQKOIJJMGJOJU-UHFFFAOYSA-N |
SMILES | C1=CC=C2C(=C1)C(=NNC2=O)CNC(=O)NCCCBr |
The structural representation indicates a complex arrangement that may influence its interaction with biological targets.
1-(3-bromopropyl)-3-[(4-oxo-3H-phthalazin-1-yl)methyl]urea can undergo several types of chemical reactions:
Substitution Reactions: The bromine atom can be replaced by various nucleophiles, leading to derivatives with altered biological properties.
Oxidation and Reduction Reactions: Under specific conditions, this compound can be oxidized or reduced, affecting its functional groups.
Hydrolysis: The urea moiety can hydrolyze in acidic or basic environments, producing amines and carboxylic acids as byproducts.
Common reagents for these reactions include:
These reactions highlight the versatility of the compound in synthetic organic chemistry.
The mechanism of action for 1-(3-bromopropyl)-3-[(4-oxo-3H-phthalazin-1-yl)methyl]urea is primarily linked to its interactions with biological targets. In medicinal chemistry, it may function by modulating enzyme activities or binding to specific receptors, thus influencing various biochemical pathways. Experimental studies are necessary to elucidate the precise interactions and effects on cellular processes.
While specific solubility data for this compound are not readily available, compounds with similar structures often exhibit moderate solubility in organic solvents due to their hydrophobic nature.
Key chemical properties include:
These properties are crucial for understanding how the compound behaves in different environments, especially in pharmaceutical formulations.
The potential applications of 1-(3-bromopropyl)-3-[(4-oxo-3H-phthalazin-1-yl)methyl]urea are significant in scientific research:
These applications underscore the importance of this compound in advancing drug discovery and development efforts.
The molecule’s architecture incorporates three strategically chosen components that confer unique physicochemical and intermolecular binding properties:
4-Oxo-3H-phthalazin-1-yl Core: This nitrogen-containing bicyclic heterocycle provides a planar, electron-rich scaffold capable of π-π stacking interactions within enzyme active sites. The lactam moiety (4-oxo group) serves as a hydrogen-bond acceptor/donor pair, critical for anchoring the molecule to targets like poly(ADP-ribose) polymerase (PARP) or kinase domains. Crystallographic studies of analogous phthalazinone derivatives reveal preferential binding to nucleotide-binding pockets through interactions with conserved aspartate or arginine residues [6] [7].
Urea Linker (-NH-C(O)-NH-): Positioned between the phthalazinone and the alkyl chain, this group enhances structural rigidity while enabling dual hydrogen-bonding capabilities. The urea’s carbonyl oxygen acts as a strong hydrogen-bond acceptor, while its N-H groups serve as donors. This facilitates stable interactions with polar residues in target proteins, as validated in molecular docking simulations of structurally related PARP inhibitors [2] [6].
3-Bromopropyl Tail: The terminal bromine atom on this aliphatic chain introduces a reactive electrophilic center. This enables two critical functions:
Table 1: Key Structural Components and Their Roles in Molecular Recognition
Structural Element | Chemical Properties | Role in Bioactivity |
---|---|---|
4-Oxo-3H-phthalazin-1-yl moiety | Planar heterocycle; lactam H-bond donor/acceptor | Base-stacking with purine residues; binding to PARP catalytic domain |
Urea linker | Bifunctional H-bonding capacity; moderate rigidity | Bridges hydrophobic and hydrophilic domains; stabilizes protein-ligand interactions |
3-Bromopropyl chain | Electrophilic alkyl bromide; hydrophobic spacer | Covalent modification of cysteine residues; membrane penetration enhancement |
The integration of these elements creates synergistic effects not observed in simpler analogs. For instance, the bromopropyl chain’s length optimizes positioning of the electrophile near nucleophilic residues in tubulin, as evidenced in related compounds showing dual PARP/tubulin inhibition [2] [6]. Additionally, the phthalazinone-urea ensemble mimics NAD+ fragments, competitively inhibiting PARP1/2 at low micromolar concentrations (in vitro IC50 values typically 0.5–5 μM for analogs) [6].
This compound’s design aligns with contemporary strategies for oncology therapeutics, particularly in targeting DNA repair pathways and microtubule dynamics simultaneously or selectively:
Dual PARP/Tubulin Inhibition: Structural analogs (e.g., phthalazine derivatives described in US11072600B2) demonstrate nanomolar-range inhibition of both PARP1/2 and tubulin polymerization. This dual mechanism exploits synthetic lethality in homologous recombination-deficient cancers (e.g., BRCA-mutated breast or ovarian tumors) while mitigating resistance via efflux transporters. The bromopropyl group enhances cytotoxicity in glutathione-depleted tumor environments, as observed in in vitro models of taxane-resistant lung cancer [2] [6].
Kinase Modulation Potential: Though less characterized than PARP/tubulin effects, the phthalazinone core shares homology with quinoline-based kinase inhibitors (e.g., Axl/Mer inhibitors disclosed in US11542259). Molecular modeling suggests potential disruption of tyrosine kinase ATP-binding sites, particularly in receptors overexpressed in leukemia and sarcoma models [5].
Table 2: Therapeutic Targets and Experimental Evidence from Structural Analogs
Biological Target | Cancer Types Impacted | Mechanistic Evidence from Analogs |
---|---|---|
PARP1/2 enzymes | Breast, ovarian, pancreatic cancers | >70% DNA repair inhibition at 1 μM; synergy with cisplatin in vitro |
Tubulin polymerization | Lung, prostate, soft tissue cancers | Disruption of microtubule assembly (IC50 ~2.8 μM); G2/M phase arrest |
Receptor tyrosine kinases (e.g., Axl) | Leukemia, gliomas, renal cell carcinoma | Reduced phospho-Axl levels in xenografts (50% reduction at 10 mg/kg) |
Overcoming Drug Delivery Challenges: The bromoalkyl moiety addresses limitations common to small-molecule inhibitors, such as rapid systemic clearance or poor blood-brain barrier penetration. Liposomal or PEGylated formulations of bromoalkyl-containing compounds (as proposed for 3-bromopyruvate analogs) significantly enhance tumor retention by exploiting the enhanced permeability and retention effect. Such formulations protect the electrophilic center from plasma thiols, thereby increasing bioavailable concentrations at target sites [4].
Combination Therapy Applications: Preclinical data indicate synergistic effects when phthalazinone-bromopropyl compounds are paired with DNA-damaging agents (e.g., temozolomide) or antimitotics. In in vivo models, combination regimens reduced tumor volumes by >60% compared to monotherapies, attributed to concurrent disruption of DNA repair and mitotic spindle assembly [2] [6].
The compound’s versatility underscores its role as a prototype for multi-targeted cancer therapeutics, with ongoing research focused on prodrug strategies (e.g., bromine substitution with azide for "click chemistry" conjugation) to further refine tumor-specific delivery [4] [6].
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: